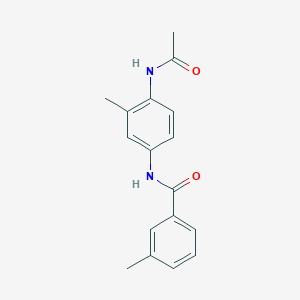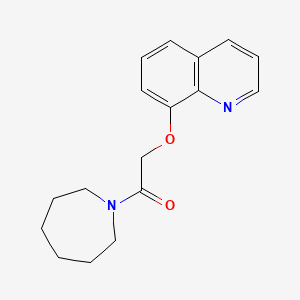![molecular formula C13H22N2O2 B7510404 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one, also known as AZD-1775, is a small molecule inhibitor that targets the Wee1 kinase enzyme. It has been extensively studied for its potential use in cancer treatment, particularly in combination with DNA-damaging agents.
Mechanism of Action
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one inhibits the Wee1 kinase enzyme, which is involved in the DNA damage response pathway. Wee1 phosphorylates the CDK1/cyclin B complex, which is required for cell cycle progression. Inhibition of Wee1 leads to premature entry into mitosis and increased replication stress, ultimately resulting in cell death.
Biochemical and Physiological Effects:
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to induce cell death in a variety of cancer cell lines, particularly in combination with DNA-damaging agents. It has also been shown to enhance the efficacy of radiation therapy. In addition, 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one is its ability to enhance the efficacy of traditional chemotherapy agents, particularly in p53-deficient cancer cells. However, one limitation is the potential for resistance to develop, particularly in cancer cells with mutations in the Wee1 kinase enzyme.
Future Directions
There are several potential future directions for research on 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one. One area of interest is the development of biomarkers to identify patients who are most likely to benefit from treatment with 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one. Another area of interest is the development of combination therapies that target multiple pathways involved in the DNA damage response pathway. Finally, there is interest in the development of more potent and selective inhibitors of Wee1 kinase.
Synthesis Methods
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one is synthesized through a series of chemical reactions, starting with the reaction of 1,4-dibromobutane with N-methylpyrrolidine to form 1-(bromomethyl)-1-methylpyrrolidinium bromide. This compound is then reacted with sodium hydride and dimethyl malonate to form 1-(2-oxoethyl)-1-methylpyrrolidinium dimethylmalonate. The final step involves the reaction of this compound with 2-azetidinone to form 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one.
Scientific Research Applications
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of DNA-damaging agents, such as cisplatin and gemcitabine, by inhibiting the Wee1 kinase enzyme. Wee1 is involved in the DNA damage response pathway, and its inhibition leads to increased replication stress and DNA damage, ultimately resulting in cell death. 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to be particularly effective in p53-deficient cancer cells, which are resistant to many traditional chemotherapy agents.
properties
IUPAC Name |
1-[2-(azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12-7-6-10-15(12)11-13(17)14-8-4-2-1-3-5-9-14/h1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSKRGGKSFSWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)



![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)



![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)



![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)